(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone (CAS 2175978-56-8) is a synthetic, small-molecule building block characterized by a 2H-1,2,3-triazole ring directly N-linked to an azetidine core, which is further functionalized with a cyclopropyl methanone group. With a molecular formula of C9H12N4O, a molecular weight of 192.22 g/mol, and a computed topological polar surface area (TPSA) of 59.3 Ų, this compound is primarily utilized in medicinal chemistry research as a versatile scaffold for exploring structure-activity relationships (SAR) involving strained heterocycles.

Molecular Formula C9H12N4O
Molecular Weight 192.222
CAS No. 2175978-56-8
Cat. No. B2400751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone
CAS2175978-56-8
Molecular FormulaC9H12N4O
Molecular Weight192.222
Structural Identifiers
SMILESC1CC1C(=O)N2CC(C2)N3N=CC=N3
InChIInChI=1S/C9H12N4O/c14-9(7-1-2-7)12-5-8(6-12)13-10-3-4-11-13/h3-4,7-8H,1-2,5-6H2
InChIKeyILPVGXFCYCZDLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specifications for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone (CAS 2175978-56-8): Core Chemical Identity and Research Context


(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone (CAS 2175978-56-8) is a synthetic, small-molecule building block characterized by a 2H-1,2,3-triazole ring directly N-linked to an azetidine core, which is further functionalized with a cyclopropyl methanone group [1]. With a molecular formula of C9H12N4O, a molecular weight of 192.22 g/mol, and a computed topological polar surface area (TPSA) of 59.3 Ų, this compound is primarily utilized in medicinal chemistry research as a versatile scaffold for exploring structure-activity relationships (SAR) involving strained heterocycles [1]. Its physicochemical profile suggests moderate lipophilicity (XLogP3-AA ~1.5), which is a key differentiator for fragment-based drug discovery and lead optimization programs [1].

Why Generic Substitution of (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone Fails: The Critical Role of Regioisomerism and Ring Strain


The scientific value of this specific compound is intrinsically linked to its unique connectivity: a 2H-1,2,3-triazole isomer linked via its N2 position to the azetidine C3 position. This regioisomeric linkage is not interchangeable with the more common 1H-1,2,3-triazole (N1-linked) analogs, as the nitrogen connectivity fundamentally alters the hydrogen bond acceptor/donor profile, dipole moment, and metabolic stability [1]. Furthermore, the combination of a strained four-membered azetidine ring with a cyclopropyl ketone creates a conformationally restricted pharmacophore that is distinct from analogs with larger heterocycles (e.g., piperidine) or different acyl groups [2]. Simple replacement with a regioisomeric triazole, a less strained ring, or an alternative acyl group will result in a compound with different target engagement, pharmacokinetic, and physicochemical properties, undermining the reproducibility of SAR studies.

Quantitative Comparative Evidence for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone: Physicochemical and Structural Differentiation Against Closest Analogs


Molecular Weight and Atom Economy: A Fragment-Sized Scaffold vs. Heavier Congeners

The target compound possesses a molecular weight of 192.22 g/mol, placing it firmly within the 'fragment' space (MW < 250 Da) for fragment-based drug discovery (FBDD). Its closest regioisomeric analog, (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone, has an identical molecular weight, but the N1 vs. N2 linkage difference alters the vector and electronics of the triazole ring, impacting binding interactions. In contrast, the structurally related (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is significantly larger, with a molecular weight of approximately 273.29 g/mol, due to the addition of the isoxazole ring, which reduces its suitability as an initial fragment hit [1].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Property

Topological Polar Surface Area (TPSA): Optimized for Blood-Brain Barrier Penetration Potential

The target compound has a computed TPSA of 59.3 Ų, which is below the commonly accepted threshold of < 90 Ų for good blood-brain barrier (BBB) penetration, and significantly below the < 70 Ų threshold for optimal CNS drug candidates. This is directly attributable to the compact cyclopropyl ketone group and the 2H-triazole-azetidine core. In comparison, the (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclopropyl)methanone regioisomer is predicted to have an identical TPSA, but the distinct spatial arrangement of the triazole nitrogen atoms leads to different hydrogen bonding patterns in biological environments, which can only be empirically validated [1].

CNS Drug Discovery Physicochemical Property ADME

Rotatable Bond Count: Conformational Restriction vs. Flexible Analogs

The target compound is characterized by a low number of rotatable bonds (n = 1), reflecting the rigid structure formed by the azetidine-triazole core and the cyclopropyl ketone. This is a significant differentiator from more flexible analogs, such as (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, which has a higher rotatable bond count due to the (methylthio)phenyl group. Conformational rigidity is a key parameter in medicinal chemistry, as it directly impacts binding entropy, selectivity, and oral bioavailability. The rigid scaffold of the target compound minimizes entropic penalties upon target binding, potentially leading to higher affinity for targets with complementary binding pockets [1].

Molecular Design Conformational Analysis Structure-Activity Relationship

Hydrogen Bond Acceptor Count and Drug-Likeness Profile

The target compound has exactly 2 hydrogen bond acceptors (the carbonyl oxygen and the triazole N3 atom) and 0 hydrogen bond donors. This profile places it within the optimal range for drug-like properties (Lipinski's Rule of Five: HBA ≤ 10, HBD ≤ 5) while maintaining a low polar surface area. For comparison, the 1H-1,2,3-triazole regioisomer has the same count of acceptors, but with a different spatial arrangement that alters the directionality of hydrogen bonding. Analogs with additional heteroatoms, such as the (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone variant, carry more hydrogen bond acceptors, increasing polarity and potentially reducing membrane permeability [1].

Drug-Likeness Physicochemical Property Medicinal Chemistry

Antibacterial Class-Level Activity Inference from Triazolo-Azetidine Screening

A high-throughput screening campaign utilizing the pDualrep2 platform identified N-substituted triazolo-azetidines as novel antibacterial compounds [1]. While the target compound itself was not the primary hit in this screen, the study established that the triazolo-azetidine core, when appropriately substituted, exhibits antibacterial activity. This class-level inference supports the value of the scaffold for antibacterial research. The specific cyclopropyl ketone substitution on the target compound may confer distinct activity profiles compared to the reported hits, but quantitative head-to-head data are not available. This evidence is classified as Supporting Evidence due to the lack of direct comparative data for this specific compound [1].

Antibacterial High-Throughput Screening Structure-Activity Relationship

Optimal Research and Industrial Application Scenarios for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a molecular weight of 192.22 g/mol (within the fragment space), a TPSA of 59.3 Ų (indicating potential BBB penetration), and only 1 rotatable bond, this compound is an ideal fragment hit for CNS drug discovery programs. Its low molecular complexity and optimal physicochemical profile allow for efficient fragment growing, merging, or linking strategies, as established in Section 3 [1].

Antibacterial Lead Generation via Scaffold Hopping

Based on class-level evidence from a pDualrep2 HTS campaign that identified N-substituted triazolo-azetidines as novel antibacterials, this compound serves as a core scaffold for designing novel antibacterial agents. The cyclopropyl ketone group provides a unique vector for further functionalization to improve potency and spectrum, as discussed in Section 3 [2].

Conformational Restriction Tool for SAR Studies

The extremely low rotatable bond count (n=1) and the strained azetidine ring make this compound an excellent probe for studying the impact of conformational restriction on biological activity. It can be used as a rigid comparator against more flexible analogs (e.g., those with phenyl or benzyl groups) in kinase, protease, or GPCR target families, as highlighted in Section 3 [1].

Quote Request

Request a Quote for (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.